molecular formula C10H20O2 B13073537 (1-Methoxy-4,4-dimethylcyclohexyl)methanol CAS No. 1855794-61-4

(1-Methoxy-4,4-dimethylcyclohexyl)methanol

Cat. No.: B13073537
CAS No.: 1855794-61-4
M. Wt: 172.26 g/mol
InChI Key: RMSUPPPPALQTHW-UHFFFAOYSA-N
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Description

(1-Methoxy-4,4-dimethylcyclohexyl)methanol: is an organic compound with the molecular formula C10H20O2 It is a derivative of cyclohexane, featuring a methoxy group and a hydroxyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4,4-dimethylcyclohexyl)methanol typically involves the reaction of 4,4-dimethylcyclohexanone with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures around 50-80°C.

    Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

    Solvents: Methanol is used both as a reactant and a solvent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of heterogeneous catalysts can also be employed to facilitate the reaction and simplify the separation process.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4,4-dimethylcyclohexyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclohexane derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

    Oxidation: Formation of 4,4-dimethylcyclohexanone or 4,4-dimethylcyclohexanal.

    Reduction: Formation of 4,4-dimethylcyclohexane.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1-Methoxy-4,4-dimethylcyclohexyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (1-Methoxy-4,4-dimethylcyclohexyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and hydroxyl groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at specific receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1-Methoxy-4,4-dimethylcyclohexyl)methylamine: A similar compound with an amine group instead of a hydroxyl group.

    4,4-Dimethylcyclohexanol: Lacks the methoxy group but has a similar cyclohexane structure.

    1-Methoxy-1,4-cyclohexadiene: Contains a methoxy group but has a different ring structure.

Uniqueness

(1-Methoxy-4,4-dimethylcyclohexyl)methanol is unique due to the presence of both methoxy and hydroxyl groups on the cyclohexane ring, which imparts distinct chemical and physical properties

Properties

CAS No.

1855794-61-4

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1-methoxy-4,4-dimethylcyclohexyl)methanol

InChI

InChI=1S/C10H20O2/c1-9(2)4-6-10(8-11,12-3)7-5-9/h11H,4-8H2,1-3H3

InChI Key

RMSUPPPPALQTHW-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CO)OC)C

Origin of Product

United States

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